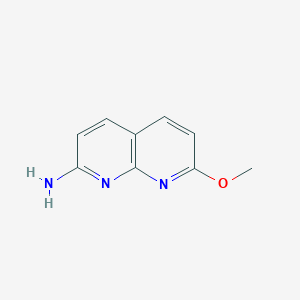
7-n-propoxy-4-hydroxy-3-nitrocoumarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-n-propoxy-4-hydroxy-3-nitrocoumarin is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-n-propoxy-4-hydroxy-3-nitrocoumarin typically involves multiple steps. One common method starts with the nitration of 4-hydroxy-7-propoxy-2H-1-benzopyran-2-one. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 3-position of the benzopyran ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
7-n-propoxy-4-hydroxy-3-nitrocoumarin can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone.
Reduction: The nitro group at the 3-position can be reduced to an amino group.
Substitution: The propoxy group at the 7-position can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are often used.
Major Products Formed
Oxidation: 4-Keto-3-nitro-7-propoxy-2H-1-benzopyran-2-one.
Reduction: 4-Hydroxy-3-amino-7-propoxy-2H-1-benzopyran-2-one.
Substitution: Various substituted derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
7-n-propoxy-4-hydroxy-3-nitrocoumarin has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-n-propoxy-4-hydroxy-3-nitrocoumarin involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxyl and propoxy groups may also contribute to the compound’s activity by influencing its binding to target proteins and enzymes .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2H-1-benzopyran-2-one: Lacks the nitro and propoxy groups, resulting in different chemical and biological properties.
4-Hydroxy-3-nitro-2H-1-benzopyran-2-one: Similar structure but lacks the propoxy group.
4-Hydroxy-7-propoxy-2H-1-benzopyran-2-one: Similar structure but lacks the nitro group.
Uniqueness
7-n-propoxy-4-hydroxy-3-nitrocoumarin is unique due to the presence of both the nitro and propoxy groups, which confer distinct chemical reactivity and biological activity. These structural features make it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
55005-27-1 |
|---|---|
Fórmula molecular |
C12H11NO6 |
Peso molecular |
265.22 g/mol |
Nombre IUPAC |
4-hydroxy-3-nitro-7-propoxychromen-2-one |
InChI |
InChI=1S/C12H11NO6/c1-2-5-18-7-3-4-8-9(6-7)19-12(15)10(11(8)14)13(16)17/h3-4,6,14H,2,5H2,1H3 |
Clave InChI |
VOBWYJZFRGXBFE-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC2=C(C=C1)C(=C(C(=O)O2)[N+](=O)[O-])O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-Methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine](/img/structure/B8686400.png)
![4-bromo-N-[2-(dimethylamino)ethyl]-3-methylBenzamide](/img/structure/B8686405.png)

![Ethyl 4-[2-(4-fluorophenyl)ethyl]piperazine-1-carboxylate](/img/structure/B8686417.png)
![2-Chloro-4,6-bis[(oxiran-2-yl)methoxy]-1,3,5-triazine](/img/structure/B8686431.png)
![Tert-butyl(4-chloro-2-{[4-(morpholin-4-ylcarbonyl)phenyl]ethynyl}phenoxy)acetate](/img/structure/B8686453.png)








